4-Bromohex-1-yne
Description
4-Bromohex-1-yne (C₆H₉Br) is a brominated alkyne characterized by a terminal triple bond (C≡C) at position 1 and a bromine substituent at position 2. Its reactivity is influenced by the electron-withdrawing nature of the triple bond and the steric/electronic effects of the bromine substituent.
Properties
Molecular Formula |
C6H9Br |
|---|---|
Molecular Weight |
161.04 g/mol |
IUPAC Name |
4-bromohex-1-yne |
InChI |
InChI=1S/C6H9Br/c1-3-5-6(7)4-2/h1,6H,4-5H2,2H3 |
InChI Key |
BNQGWWAOHWYBOK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC#C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromohex-1-yne can be synthesized through various methods. One common approach involves the bromination of hex-1-yne. The reaction typically uses bromine (Br₂) in the presence of a catalyst or under UV light to facilitate the addition of the bromine atom to the alkyne .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques and equipment to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 4-Bromohex-1-yne undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.
Addition Reactions: The triple bond in the alkyne can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu) are commonly used.
Electrophilic Addition: Halogens (e.g., Br₂, Cl₂) and hydrogen halides (e.g., HBr, HCl) are typical reagents.
Major Products Formed:
Substitution Reactions: Products include various substituted alkynes.
Addition Reactions: Products include dihaloalkenes and haloalkanes.
Scientific Research Applications
4-Bromohex-1-yne is extensively used in scientific research due to its versatility:
Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules.
Drug Discovery: It is used in the development of pharmaceuticals, particularly in the synthesis of bioactive compounds.
Material Science: It is employed in the creation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromohex-1-yne involves its reactivity with various molecular targets. The triple bond in the alkyne allows it to participate in addition and substitution reactions, while the bromine atom can be a site for nucleophilic attack. These properties make it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While direct data on 4-Bromohex-1-yne is absent in the provided evidence, insights can be inferred from analogous brominated compounds in the literature. Below is a comparative analysis based on structural motifs, reactivity, and applications:
2.1 Brominated Aromatic vs. Aliphatic Systems
- 4-(Bromomethyl)benzaldehyde (C₈H₇BrO, ): Structure: Aromatic aldehyde with a bromomethyl substituent. Reactivity: The bromine in this compound participates in nucleophilic substitutions (e.g., SN2 reactions) due to the benzylic position, similar to aliphatic bromides. However, conjugation with the aromatic ring stabilizes intermediates, reducing reactivity compared to aliphatic systems like this compound. Hazards: Limited toxicological data, but standard precautions for brominated organics apply (e.g., skin/eye irritation) .
- This compound: Structure: Aliphatic alkyne with a bromine at C3. Reactivity: The triple bond enhances acidity at terminal C-H (pKa ~25), enabling deprotonation for metal-catalyzed couplings (e.g., Sonogashira). The bromine at C4 may undergo elimination (e.g., forming hex-1-yne-4-ene) or substitution under specific conditions.
2.2 Bromophenyl Chromene Derivatives ():
- Compound 1L (2-amino-5-hydroxy-4-(3-bromophenyl)-4H-chromene-3-carbonitrile): Structure: Bromine attached to an aromatic chromene scaffold. Reactivity: Bromine here serves as a halogen bond donor in crystal packing () or as a directing group in electrophilic substitution. Unlike this compound, the aromatic bromine is less labile in substitution reactions. Applications: Chromene derivatives are studied for pharmaceutical applications (e.g., antimicrobial agents) due to their heterocyclic framework .
- 4-(4-Bromophenyl)-chromenone (): Structure: Bromophenyl group conjugated to a chromenone core. Crystal Packing: Bromine participates in molecular interactions (e.g., hydrogen bonding with N–H⋯O motifs), stabilizing the crystal lattice. Such behavior contrasts with this compound, where bromine may influence solubility or steric hindrance in reactions .
Data Table: Key Properties of Brominated Compounds
| Compound | Structure Type | Bromine Position | Key Reactivity | Applications |
|---|---|---|---|---|
| This compound | Aliphatic alkyne | C4 | Cross-coupling, elimination | Organic synthesis |
| 4-(Bromomethyl)benzaldehyde | Aromatic aldehyde | Benzylic | SN2 substitutions | Pharmaceutical intermediates |
| Compound 1L | Chromene derivative | Aromatic (C3) | Halogen bonding, substitution | Antimicrobial research |
| 4-(4-Bromophenyl)-chromenone | Chromenone | Aromatic (C4) | Crystal packing stabilization | Material science |
Research Findings and Limitations
- Reactivity Trends : Bromine in aliphatic systems (e.g., this compound) is generally more reactive than in aromatic systems due to weaker C–Br bonds and absence of resonance stabilization.
- Structural Influence : The position of bromine (e.g., benzylic vs. aliphatic) dictates reaction pathways. For instance, benzylic bromides () favor SN2 mechanisms, while aliphatic bromoalkynes may undergo elimination or metal-mediated couplings.
- Gaps in Data : The provided evidence lacks direct studies on this compound, necessitating extrapolation from structurally distinct brominated compounds. Future work should prioritize kinetic studies and computational modeling for this specific alkyne.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
